5-bromo-N-(cyanomethyl)-2-methyl-3-nitrobenzamide
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Overview
Description
5-bromo-N-(cyanomethyl)-2-methyl-3-nitrobenzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a bromine atom, a cyanomethyl group, a nitro group, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(cyanomethyl)-2-methyl-3-nitrobenzamide typically involves multiple steps. One common approach starts with the bromination of a suitable precursor, followed by nitration, and then the introduction of the cyanomethyl group. The final step involves the formation of the benzamide core. Each step requires specific reagents and conditions to ensure high yield and purity.
For example, the bromination step might use bromine or N-bromosuccinimide (NBS) in the presence of a catalyst The nitration step could involve the use of nitric acid and sulfuric acidThe final benzamide formation could involve the reaction of the intermediate with an amine under appropriate conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure safety, cost-effectiveness, and environmental compliance. Large-scale production might also involve continuous flow processes to improve efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(cyanomethyl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-(cyanomethyl)-2-methyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of materials with specific properties, such as non-linear optical materials
Mechanism of Action
The mechanism of action of 5-bromo-N-(cyanomethyl)-2-methyl-3-nitrobenzamide depends on its application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors. The presence of the nitro group suggests potential activity as an electron-withdrawing group, which can influence the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-methyl-3-nitrobenzamide
- 5-bromo-N-(cyanomethyl)-2-methylbenzamide
- 5-bromo-N-(cyanomethyl)-3-nitrobenzamide
Uniqueness
5-bromo-N-(cyanomethyl)-2-methyl-3-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both a nitro group and a cyanomethyl group makes it distinct from other similar compounds, potentially offering unique reactivity and applications .
Properties
IUPAC Name |
5-bromo-N-(cyanomethyl)-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O3/c1-6-8(10(15)13-3-2-12)4-7(11)5-9(6)14(16)17/h4-5H,3H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQNXASWAAHQFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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